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molecular formula C10H10N2O5 B8794144 6-Acetylamino-2-methyl-3-nitro-benzoic acid

6-Acetylamino-2-methyl-3-nitro-benzoic acid

Cat. No. B8794144
M. Wt: 238.20 g/mol
InChI Key: WZBPRAWWMVOVKC-UHFFFAOYSA-N
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Patent
US05744425

Procedure details

450 ml of 2N NaOH are initially taken and 75.6 g (0.317 mol) of 2-methyl-3-nitro-6-acetamidobenzoic acid are added. The reaction mixture is then warmed to 95° C. and is stirred at this temperature for onehour. After cooling to 10° C., it is acidified by addition of 425 mlof 2N HCl, and the precipitate which deposits is filtered off with suction,washed with water and dried under reduced pressure at 50° C. Yield: 50.7 g (0.258 mol)=82% of theory, m.p.: 183°-184° C.
Quantity
75.6 g
Type
reactant
Reaction Step One
[Compound]
Name
425
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mlof
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]([NH:14]C(=O)C)[C:3]=1[C:4]([OH:6])=[O:5].Cl>[OH-].[Na+]>[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[C:7]([NH2:14])[C:3]=1[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
75.6 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])NC(C)=O
Step Two
Name
425
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mlof
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
is stirred at this temperature for onehour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
FILTRATION
Type
FILTRATION
Details
the precipitate which deposits is filtered off with suction,washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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